An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Piperidinyl)ethyl 2-furoate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Piperidinyl)ethyl 2-furoate Hydrochloride
Foreword: The Imperative of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. The journey from a promising lead compound to a clinically effective therapeutic is paved with rigorous evaluation, a significant portion of which is dedicated to understanding its fundamental physicochemical properties. These characteristics are the bedrock upon which a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is built.[1][2][[“]] A comprehensive grasp of properties such as solubility, melting point, and ionization constant (pKa) is not merely an academic exercise; it is a critical predictive tool that informs formulation strategies, anticipates biopharmaceutical behavior, and ultimately de-risks the costly and lengthy process of drug development.[4][5]
This technical guide is dedicated to a thorough exploration of the core physicochemical properties of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a comprehensive roadmap for its characterization. We will delve into the established, field-proven methodologies for determining these crucial parameters, drawing upon data from structurally related molecules to provide context and predictive insights. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the scientific rationale that underpins them.
Molecular Structure and Its Implications
2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is a molecule that marries a heterocyclic amine with an aromatic ester. This unique combination of functional groups dictates its physicochemical behavior. The piperidine ring, a saturated heterocycle, provides a basic nitrogen atom, making the molecule amenable to salt formation, in this case with hydrochloric acid. The 2-furoate moiety introduces an aromatic system and an ester linkage, contributing to the molecule's lipophilicity and potential for hydrolysis. The hydrochloride salt form is often employed to enhance aqueous solubility and stability.[6][7]
Table 1: Predicted Physicochemical Properties of 2-(2-Piperidinyl)ethyl 2-furoate
| Property | Predicted Value | Implication |
| Molecular Formula | C₁₂H₁₈ClNO₃ | Foundational for all other calculations. |
| Molecular Weight | 259.73 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 2.0 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |
Note: Predicted values are computationally derived and require experimental verification.
Melting Point Determination: A Gateway to Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, whereas impurities typically lead to a depressed and broader melting range. For pharmaceutical salts, the melting point also offers insights into the strength of the crystal lattice and can be an early indicator of potential solid-state stability issues.[8][9]
Experimental Protocol: Capillary Melting Point Determination
This method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a powdered solid.[10][11][12]
Methodology:
-
Sample Preparation: A small amount of finely powdered 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.
-
Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate (10-20 °C/minute) to establish an approximate melting range.[13]
-
Slow and Precise Heating: For an accurate measurement, a fresh sample is heated to a temperature approximately 10-15 °C below the anticipated melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]
-
Observation and Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate determination.
-
Dry Sample: Moisture can act as an impurity and depress the melting point.
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a paramount physicochemical property for any orally administered drug, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4][14] The hydrochloride salt form of 2-(2-Piperidinyl)ethyl 2-furoate is intended to improve its aqueous solubility compared to the free base. However, the solubility of amine hydrochloride salts can be pH-dependent and susceptible to the common ion effect, particularly in the chloride-rich environment of the stomach.[7][15]
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[16]
Methodology:
-
Sample Preparation: An excess of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is added to a series of vials containing buffers of different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (typically at 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: The remaining solid material should be analyzed (e.g., by PXRD) to ensure that no phase transformation has occurred during the experiment.
Causality Behind Experimental Choices:
-
Use of Buffers: To maintain a constant pH and assess the pH-solubility profile.
-
Extended Equilibration Time: Ensures that the system has reached thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent.
-
Analytical Quantification: Provides a precise measurement of the dissolved solute.
Ionization Constant (pKa): Understanding the Charge State
The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms.[17] For a molecule with a basic nitrogen in the piperidine ring, the pKa will govern its degree of ionization at different physiological pH values. This is critical as the charge state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[1]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.[17][18][19]
Methodology:
-
Sample Preparation: A precise amount of 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride is dissolved in deionized water or a co-solvent system to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.
Causality Behind Experimental Choices:
-
Standardized Titrant: Ensures accurate determination of the equivalence point.
-
Calibrated pH Meter: Essential for accurate pH measurements.
-
Inert Atmosphere: For samples susceptible to oxidation or reaction with atmospheric CO₂, the titration should be performed under an inert gas like nitrogen.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride, ¹H and ¹³C NMR would be essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the furan ring, the ethyl linker, and the piperidine ring. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms. For example, the protons on the furoate ring are expected in the aromatic region (around 6.5-8.0 ppm).[20][21]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the furan and piperidine rings.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[23]
-
Expected Absorptions: For 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride, characteristic IR absorption bands would be expected for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, C-H stretching of the aliphatic and aromatic components, and N-H stretching of the protonated amine in the piperidine ring as a broad band.[24][25][26]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation: Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the molecular ion of the free base [M+H]⁺. Fragmentation patterns could involve the cleavage of the ester linkage and fragmentation of the piperidine ring.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key physicochemical property determinations.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Shake-Flask Solubility Determination.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. consensus.app [consensus.app]
- 4. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. pharmtech.com [pharmtech.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. thinksrs.com [thinksrs.com]
- 12. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 21. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 24. spectrabase.com [spectrabase.com]
- 25. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 26. Ethyl 2-furoate(614-99-3) IR Spectrum [m.chemicalbook.com]
